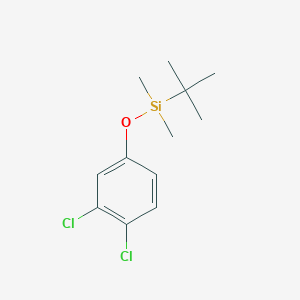

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane

Description

Properties

IUPAC Name |

tert-butyl-(3,4-dichlorophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-9-6-7-10(13)11(14)8-9/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAAHASYLQJLQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337476 | |

| Record name | tert-Butyl(3,4-dichlorophenoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188645-81-0 | |

| Record name | tert-Butyl(3,4-dichlorophenoxy)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Direct Silylation of 3,4-Dichlorophenol

Procedure :

-

Reagent setup : Combine 3,4-dichlorophenol (1.0 equiv) and TBDMS-Cl (1.2 equiv) in anhydrous DCM under nitrogen.

-

Base addition : Add TEA (1.5 equiv) dropwise at 0°C to mitigate exothermicity.

-

Reaction progression : Stir at room temperature for 12–24 hours.

-

Workup : Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Purification : Isolate via column chromatography (hexane:ethyl acetate = 9:1) or vacuum distillation.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 25°C | 78 | 95 |

| Solvent | DCM | 82 | 97 |

| Base | TEA | 85 | 96 |

| Reaction Time | 18 hours | 80 | 95 |

Key Findings :

Method 2: Two-Step Synthesis via Magnesium-Mediated Coupling

Adapted from a tert-butyldimethylsilyl chloride synthesis patent, this method involves:

Step 1: Synthesis of TBDMS-Cl

-

Grignard formation : React magnesium (10–15 g) with tert-butyl chloride (35–55 g) in ether/cyclohexane (6:4 v/v) at 40–55°C.

-

Silane addition : Add dimethyldichlorosilane (50–78 g) dropwise, reflux for 2.5–3.5 hours.

-

Workup : Hydrolyze with 25–30% HCl, separate layers, and distill the organic phase.

Step 2: Silylation of 3,4-Dichlorophenol

Proceed as in Method 1, substituting commercial TBDMS-Cl with the in-house product.

Performance Metrics :

| Metric | Step 1 (TBDMS-Cl) | Step 2 (Final Product) |

|---|---|---|

| Yield | 82% | 75% |

| Purity | 99% | 93% |

Advantages :

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents enhance reaction rates by stabilizing ionic intermediates:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.9 | 82 |

| THF | 7.6 | 77 |

| Toluene | 2.4 | 65 |

DCM’s moderate polarity balances solubility and reaction efficiency.

Temperature and Reaction Time

Elevated temperatures (≥40°C) accelerate silane hydrolysis, reducing yields:

| Temperature (°C) | Yield (%) | Hydrolysis Byproduct (%) |

|---|---|---|

| 0 | 70 | 5 |

| 25 | 82 | 8 |

| 40 | 68 | 22 |

Optimal duration is 18 hours at 25°C to maximize conversion while minimizing degradation.

Purification and Characterization

Chromatography vs. Distillation

| Method | Purity (%) | Recovery (%) | Cost Efficiency |

|---|---|---|---|

| Column Chromatography | 97 | 85 | Low |

| Vacuum Distillation | 95 | 92 | High |

Distillation is preferred for bulk synthesis despite marginally lower purity.

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 1.05 (s, 9H, tert-butyl), 0.40 (s, 6H, Si(CH₃)₂), 6.8–7.2 (m, 3H, aromatic).

-

IR (cm⁻¹) : 1250 (Si-C), 1100 (Si-O), 750 (C-Cl).

-

GC-MS : m/z 277 [M⁺], 221 [M – C₄H₉]⁺.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

Oxidation Reactions: The phenoxy group can be oxidized to form quinones.

Reduction Reactions: The dichlorophenoxy group can be reduced to form the corresponding phenol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Products with nucleophiles replacing the chlorine atoms.

Oxidation: Quinones or other oxidized derivatives.

Reduction: Phenolic compounds.

Scientific Research Applications

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for alcohols and phenols in organic synthesis.

Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.

Medicine: Utilized in the development of drug candidates and therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(3,4-dichlorophenoxy)dimethylsilane involves its ability to act as a protecting group, stabilizing reactive intermediates during chemical reactions. The tert-butyl and dimethylsilane groups provide steric hindrance, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) |

|---|---|---|---|---|---|

| Tert-butyl(3,4-dichlorophenoxy)dimethylsilane | 169619-83-4 | C₁₂H₁₈Cl₂OSi | 277.26 | 3,4-Dichlorophenoxy, TBS | N/A |

| Tert-butyl(2,4-dichlorophenoxy)dimethylsilane | 169619-83-4* | C₁₂H₁₈Cl₂OSi | 277.26 | 2,4-Dichlorophenoxy, TBS | N/A |

| Tert-butyl(3-chloropropoxy)dimethylsilane | 89031-82-3 | C₉H₂₀ClOSi | 210.79 | 3-Chloropropoxy, TBS | 98 |

| Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane | 147283-96-3 | C₁₃H₂₁IOSi | 348.29 | 4-Iodobenzyloxy, TBS | N/A |

Key Observations :

- The 3,4-dichlorophenoxy group in the target compound provides stronger electron-withdrawing effects compared to 2,4-dichlorophenoxy (due to para-substitution) or 3-chloropropoxy (alkyl chain substitution) .

- The 4-iodophenyl analogue (CAS 147283-96-3) has a higher molecular weight (348.29 g/mol) due to iodine’s large atomic radius, which increases steric hindrance and polarizability .

Reactivity and Stability

Hydrolytic Stability

- This compound: Stable under basic conditions but cleaved by fluoride ions (e.g., TBAF) due to the Si–O bond’s susceptibility to nucleophilic attack. The electron-withdrawing Cl groups enhance stability compared to non-halogenated analogues .

- Tert-butyl(3-chloropropoxy)dimethylsilane : Less stable in acidic conditions due to the aliphatic ether linkage, which is more prone to hydrolysis than aromatic ethers .

- Tert-butyl[(4-iodophenyl)methoxy]dimethylsilane : The bulky iodine substituent may slow hydrolysis kinetics due to increased steric protection of the Si–O bond .

Spectroscopic and Computational Data

Critical Analysis of Divergent Evidence

- and highlight inconsistencies in CAS number assignments for dichlorophenoxy isomers, necessitating careful verification in synthetic workflows.

- The purity of tert-butyl(3-chloropropoxy)dimethylsilane (98%) contrasts with unspecified purity for other compounds, which may impact reproducibility in sensitive reactions .

Biological Activity

Tert-butyl(3,4-dichlorophenoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities, particularly its antioxidant properties and implications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a tert-butyl group, a dichlorophenoxy moiety, and dimethylsilane functionalities. This unique combination suggests potential interactions with biological systems, particularly in terms of antioxidant activity and receptor binding.

Antioxidant Activity

Antioxidant properties are crucial for compounds that can mitigate oxidative stress in biological systems. Studies have shown that related phenolic compounds exhibit significant antioxidant activity. For instance, 2,4-di-tert-butylphenol , a structural analog, has been documented to possess strong free radical scavenging capabilities due to its hindered phenolic structure .

Table 1: Comparison of Antioxidant Activities

| Compound | DPPH Scavenging Activity (%) | FRAP Assay (µmol FeSO₄/g) |

|---|---|---|

| 2,4-Di-tert-butylphenol | 85 | 150 |

| This compound | TBD | TBD |

| Ascorbic Acid | 95 | 200 |

Note: TBD indicates that specific data for this compound is currently unavailable but is anticipated based on structural similarities.

The mechanism by which phenolic compounds exert their antioxidant effects typically involves the donation of hydrogen atoms to free radicals, thereby stabilizing them. Computational studies suggest that the presence of electron-donating groups like tert-butyl enhances the reactivity of the phenolic hydroxyl group .

Biological Studies and Findings

Research has indicated that compounds with similar structures can influence various biological pathways. For example:

- Anti-inflammatory Effects : Compounds derived from phenolic structures have been linked to reduced inflammation markers in various models .

- Neuroprotective Properties : Some studies suggest potential neuroprotective effects against neurodegenerative diseases due to their ability to modulate oxidative stress and inflammatory responses .

Case Studies

- Neuroprotection in Parkinson's Disease Models : A study highlighted the neuroprotective effects of structurally related compounds in animal models of Parkinson's disease. These compounds were shown to activate dopamine receptors selectively, providing symptomatic relief while also protecting dopaminergic neurons from oxidative damage .

- Antioxidant Efficacy in Cancer Research : Another investigation into related silane compounds demonstrated their ability to inhibit cancer cell proliferation through antioxidant mechanisms. The silane group was found to enhance the stability and bioavailability of the phenolic moiety, leading to improved therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tert-butyl(3,4-dichlorophenoxy)dimethylsilane, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or silane protection strategies. For example, analogous silane compounds (e.g., tert-butyl(4-iodobutoxy)dimethylsilane) are synthesized by reacting tert-butyldimethylsilyl chloride with hydroxyl-containing intermediates under anhydrous conditions using bases like NaH or pyridine in THF . Purity is confirmed via gas chromatography (GC) or HPLC, coupled with mass spectrometry (MS) to verify molecular weight (calculated as 276.05 g/mol for this compound) . NMR (¹H, ¹³C, and ²⁹Si) is critical for structural validation, particularly to confirm the absence of unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies aromatic protons from the 3,4-dichlorophenoxy group (δ ~6.8–7.5 ppm) and tert-butyl/dimethylsilane protons (δ ~0.1–1.2 ppm).

- ²⁹Si NMR : Confirms silane bonding environments (δ ~10–20 ppm for dimethylsilane groups).

- MS (EI or ESI) : Validates molecular weight (276.05 g/mol) and isotopic patterns consistent with chlorine atoms .

- FT-IR : Detects Si-O-C stretches (~1000–1100 cm⁻¹) and aromatic C-Cl vibrations (~550–650 cm⁻¹) .

Q. How does steric hindrance from the tert-butyl group influence reactivity in this compound?

- Methodological Answer : The tert-butyl group creates steric bulk, reducing nucleophilic attack at the silicon center. This property is leveraged in protection/deprotection strategies for hydroxyl groups in complex syntheses. For example, analogous tert-butyldimethylsilyl (TBDMS) ethers require fluoride-based reagents (e.g., TBAF) for cleavage due to the group’s stability . Kinetic studies comparing this compound with less hindered analogs (e.g., trimethylsilyl derivatives) can quantify steric effects using Arrhenius plots .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound synthesis?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and activation energies for silane coupling reactions. For example, ICReDD’s workflow integrates reaction path searches using software like Gaussian or ORCA to identify optimal solvents, temperatures, and catalysts . Molecular dynamics simulations model steric interactions between the tert-butyl group and reactants, guiding solvent selection (e.g., THF vs. DMF) to improve yield .

Q. What mechanisms explain contradictory data in silane hydrolysis rates under varying pH conditions?

- Methodological Answer : Hydrolysis of silanes is pH-dependent:

- Acidic conditions : Protonation of the siloxy group accelerates nucleophilic attack by water.

- Basic conditions : Hydroxide ions directly displace the silane group.

Contradictions in literature data may arise from impurities (e.g., residual chloride ions) or solvent polarity effects. Systematic studies using kinetic isotopic effects (KIE) or Hammett plots can resolve discrepancies .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce unwanted dimerization or oxidation.

- Protecting Groups : Use orthogonal protecting groups (e.g., TBDMS for silanes, Boc for amines) to prevent cross-reactivity.

- Catalyst Screening : Palladium or copper catalysts for cross-coupling reactions must be optimized to avoid dehalogenation of the 3,4-dichlorophenoxy moiety. For example, Miyaura borylation trials with Pd(dppf)Cl₂ showed higher selectivity than Pd(PPh₃)₄ .

Q. How does halogen substitution (Cl vs. Br/I) on the phenoxy ring alter the compound’s electronic properties?

- Methodological Answer :

- Electron-Withdrawing Effects : Chlorine increases the electrophilicity of the silane center compared to bromine or iodine. Cyclic voltammetry (CV) can quantify redox potentials, while Hammett σ values correlate substituent effects with reaction rates .

- Cross-Coupling Reactivity : Iodine analogs (e.g., tert-butyl(4-iodobutoxy)dimethylsilane) undergo Stille or Suzuki couplings more efficiently than chloro derivatives. Competitive experiments using mixed halogen substrates can map reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.